2-Ethenyl-4-fluoro-1-methylbenzene
Overview
Description
2-Ethenyl-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C9H9F It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group), a fluorine atom, and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of similar compounds, such as benzene derivatives, are often cellular structures or enzymes that play crucial roles in cellular metabolism or signaling pathways .
Mode of Action
Benzene derivatives typically interact with their targets through processes such as electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by 2-Ethenyl-4-fluoro-1-methylbenzene would depend on its specific targets. Benzene derivatives can influence a variety of biochemical pathways, particularly those involving aromatic amino acids, nucleic acids, and certain enzymes .
Pharmacokinetics
They may be metabolized by enzymes in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Benzene derivatives can have a variety of effects, ranging from changes in cellular metabolism to potential cytotoxic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
2-Ethenyl-4-fluoro-1-methylbenzene plays a crucial role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The compound interacts with various enzymes and proteins, facilitating the formation of sigma bonds with the benzene ring, generating positively charged intermediates . These interactions are essential for maintaining the stability and reactivity of the compound in biochemical environments.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function, affecting processes such as cell growth, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through electrophilic aromatic substitution mechanisms. The compound forms sigma bonds with the benzene ring, generating positively charged intermediates that undergo further reactions to yield substituted benzene rings . These interactions are stabilized by charge delocalization, ensuring the compound’s reactivity and stability in biochemical environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, which can undergo degradation under specific conditions. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s distribution patterns are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its subcellular dynamics for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a fluorobenzene derivative undergoes alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 with FeBr3 catalyst, HNO3/H2SO4 for nitration.
Major Products Formed
Oxidation: Formation of 4-fluoro-1-methylbenzene-2-carboxylic acid.
Reduction: Formation of 2-ethyl-4-fluoro-1-methylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethenyl-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethenyl-4-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
2-Ethenyl-4-bromo-1-methylbenzene: Similar structure but with a bromine atom instead of fluorine.
2-Ethenyl-4-iodo-1-methylbenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-Ethenyl-4-fluoro-1-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated derivatives. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2-ethenyl-4-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLAYXBTTOEKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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